molecular formula C17H21F3N6O B6442014 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549044-15-5

2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B6442014
CAS No.: 2549044-15-5
M. Wt: 382.4 g/mol
InChI Key: HPVQJERTWLTLPN-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a highly specialized chemical compound Its structural complexity arises from the presence of multiple functional groups, such as a cyclopropyl ring, ethyl group, trifluoromethyl moiety, and a piperazine ring

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the target they interact with. Some pyrimidine derivatives have been found to have neuroprotective and anti-neuroinflammatory properties .

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Preparation Methods

The synthesis of 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves several steps. Key starting materials include cyclopropylamine, ethyl bromide, and trifluoromethyl-substituted oxadiazole. The initial step might involve the alkylation of cyclopropylamine with ethyl bromide under basic conditions to form an intermediate. Subsequently, this intermediate undergoes cyclization with a suitable reagent to yield the pyrimidine core. The final steps involve attaching the oxadiazole and piperazine moieties through nucleophilic substitution or coupling reactions. The process often requires meticulous control of reaction conditions, such as temperature, pressure, and pH.

Chemical Reactions Analysis

2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine exhibits diverse reactivity:

  • Oxidation: : This compound can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions may involve the use of hydrogen gas with a palladium catalyst to selectively reduce unsaturated bonds.

  • Substitution: : Nucleophilic substitutions occur with halogens or other electrophilic centers, facilitated by reagents such as sodium hydride or potassium carbonate.

  • Major Products: : These reactions yield various derivatives, such as fluorinated analogs or amine-substituted products, which can be utilized in further applications.

Scientific Research Applications

2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine finds significant use across multiple fields:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: : The compound is used in biochemical assays to study enzyme interactions, given its potential to inhibit or modulate biological pathways.

  • Medicine: : Research suggests its utility in drug development, particularly targeting central nervous system disorders due to its interaction with neurotransmitter receptors.

  • Industry: : Its structural properties make it a candidate for materials science applications, including the development of advanced polymers or coatings.

Comparison with Similar Compounds

Comparing 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine with similar compounds reveals its uniqueness:

  • Similar Compounds: : Compounds like 2,4-dicyclopropyl-6-ethylpyrimidine or 2-cyclopropyl-4-methyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine.

  • Uniqueness: : The presence of the trifluoromethyl group and the specific arrangement of functional groups bestows distinct chemical reactivity and biological activity, making it more potent in certain applications.

That about does it for your deep dive into this compound. How do you feel about this kind of chemistry?

Properties

IUPAC Name

2-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O/c1-2-12-9-13(22-15(21-12)11-3-4-11)26-7-5-25(6-8-26)10-14-23-24-16(27-14)17(18,19)20/h9,11H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVQJERTWLTLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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